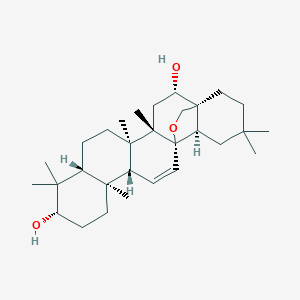
Saikogenin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saikogenin E is a naturally occurring compound found in the roots of the plant Bupleurum falcatum. It belongs to the family of saikosaponins, which are known for their anti-inflammatory, anti-tumor, and immunomodulatory properties. Saikogenin E has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.
Scientific Research Applications
1. Identification and Structure Elucidation
Saikogenin E was first isolated and identified from Bupleurum spp., particularly from Bupleurum falcatum L. Early research focused on its extraction and structural elucidation, confirming it as a genuine sapogenin derived from saponins present in the plant (Imi, Fujimoto, & Shibata, 1968).
2. Metabolism by Intestinal Bacteria
Saikogenin E has been studied for its metabolism by human intestinal bacteria. It was found to be a product of the metabolic transformation of saikosaponin c, indicating its potential bioavailability and activity in human gut environments (Yu et al., 1997).
3. Role in Traditional Medicine
Saikogenin E, as a constituent of various saikosaponins, is a significant compound in traditional Chinese medicine. It is found in Radix bupleuri, a herb used in multiple herbal remedies, and its presence and concentration are crucial for the quality and efficacy of these traditional medicines (Bao et al., 2004).
4. Pharmacological Properties
While direct studies on saikogenin E are limited, related compounds like saikogenin D have been studied for their pharmacological effects, such as the inhibition of prostaglandin E2 production and the elevation of intracellular free Ca2+ concentration, suggesting potential anti-inflammatory and other therapeutic effects (Kodama et al., 2003).
5. Metabolites in Biological Samples
Studies have been conducted to understand the in vitro metabolism of saikogenins, including saikogenin E, and their detection in biological samples like plasma and feces. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Xue et al., 2019).
properties
CAS RN |
13715-23-6 |
|---|---|
Product Name |
Saikogenin E |
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol |
InChI |
InChI=1S/C30H48O3/c1-24(2)14-15-29-18-33-30(21(29)16-24)13-9-20-26(5)11-10-22(31)25(3,4)19(26)8-12-27(20,6)28(30,7)17-23(29)32/h9,13,19-23,31-32H,8,10-12,14-18H2,1-7H3/t19-,20+,21+,22-,23-,26-,27+,28-,29+,30-/m0/s1 |
InChI Key |
IUXCCCANLLMMGX-KTLSIJAESA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O |
SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C |
Canonical SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





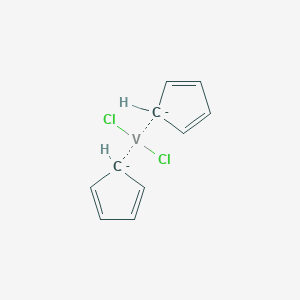


![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B78643.png)
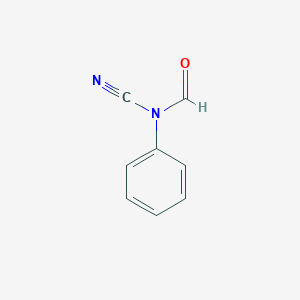
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
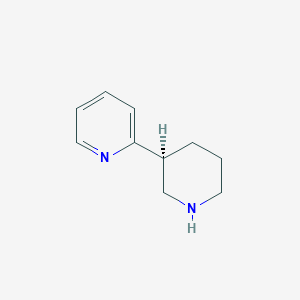
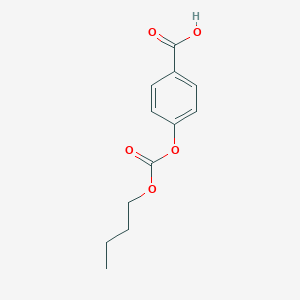
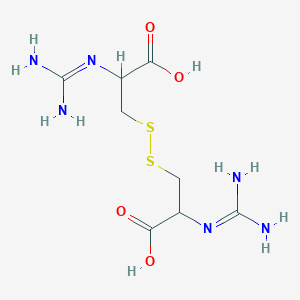
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
